![molecular formula C7H14N2O B1609707 N-methylpiperidine-2-carboxamide CAS No. 53941-92-7](/img/structure/B1609707.png)
N-methylpiperidine-2-carboxamide
Overview
Description
N-methylpiperidine-2-carboxamide (NMP-2-C) is an organic compound that has been studied for its potential biomedical applications. NMP-2-C is a structural isomer of piperidine-2-carboxamide, which is a component of the anti-inflammatory drug ibuprofen. NMP-2-C has been studied as a potential therapeutic agent for a range of conditions, including inflammation, pain, and cancer. It has recently gained attention for its potential use in laboratory experiments to study the biochemical and physiological effects of NMP-2-C on various tissues and organs.
Scientific Research Applications
Drug Design and Development
N-methylpiperidine-2-carboxamide: derivatives are integral in the design and development of new pharmaceuticals. Due to their structural versatility, they can interact with various biological targets, leading to potential therapeutic applications. The piperidine moiety is a common element in many drugs, contributing to their efficacy and pharmacokinetic properties .
Synthesis of Bioactive Molecules
The compound serves as a precursor in synthesizing bioactive molecules, particularly in creating compounds with potential antiviral, antibacterial, and anticancer properties. Its ability to undergo various chemical reactions makes it a valuable starting material for constructing complex molecules .
Neurological Research
In neurological research, N-methylpiperidine-2-carboxamide and its analogs are used to study neurotransmitter processes, especially those involving acetylcholine and dopamine. This research can lead to breakthroughs in treating neurodegenerative diseases and psychiatric disorders .
Agricultural Chemistry
This compound is also explored in agricultural chemistry for developing new pesticides and herbicides. Its structural framework allows for the creation of substances that can selectively target pests without harming crops or the environment .
Material Science
In material science, piperidine derivatives are investigated for their potential use in creating novel polymers and coatings. These materials could have unique properties such as increased durability, resistance to chemicals, and improved thermal stability .
Analytical Chemistry
N-methylpiperidine-2-carboxamide: can be used as a reagent or a catalyst in analytical chemistry to facilitate various chemical reactions. This can improve the efficiency and accuracy of analytical methods and the detection of other compounds .
Chemical Biology
In chemical biology, the compound is utilized to probe biological systems and understand the molecular basis of disease. It can be incorporated into larger molecules to study their interaction with biological targets and pathways .
Environmental Science
Lastly, research into N-methylpiperidine-2-carboxamide extends to environmental science, where it may be used to develop agents that can remediate pollutants or act as indicators of environmental quality .
Mechanism of Action
Mode of Action
It’s known that most drugs work by binding to a receptor, which triggers a series of biochemical reactions leading to the desired effect . The specific interactions of N-methylpiperidine-2-carboxamide with its targets and the resulting changes are subjects for further investigation .
Biochemical Pathways
It’s worth noting that many compounds, including those derived from nicotinamide, can affect multiple biochemical pathways, leading to various downstream effects .
Pharmacokinetics
Pharmacokinetics describes how a drug is absorbed, distributed, metabolized, and excreted by the body . . These properties can significantly impact the bioavailability of the compound, influencing its therapeutic effectiveness.
properties
IUPAC Name |
N-methylpiperidine-2-carboxamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14N2O/c1-8-7(10)6-4-2-3-5-9-6/h6,9H,2-5H2,1H3,(H,8,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OHSDIYRKGMNZBC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1CCCCN1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00433677, DTXSID20902693 | |
Record name | N-methylpiperidine-2-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00433677 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | NoName_3242 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20902693 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
142.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-methylpiperidine-2-carboxamide | |
CAS RN |
53941-92-7 | |
Record name | N-methylpiperidine-2-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00433677 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N-methylpiperidine-2-carboxamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.